Head-to-Head Potency Against the Prototypical Group III Orthosteric Agonist, L-SOP
In a direct functional assay measuring inhibition of forskolin-induced cAMP accumulation in CHO cells stably expressing human mGluR4, L-AP4 is a significantly more potent agonist than L-serine-O-phosphate (L-SOP). The rank order of potency is unequivocally established as L-AP4 > L-SOP > L-glutamate, with L-AP4 demonstrating approximately 3- to 4-fold greater potency than L-SOP [1]. This gap widens in other cellular contexts, where L-AP4's EC50 (0.13 µM) can be over 10 times more potent than that of L-SOP (1.2 µM) .
| Evidence Dimension | Functional potency (EC50) at human mGluR4a |
|---|---|
| Target Compound Data | EC50 = 0.13 µM (L-AP4) |
| Comparator Or Baseline | EC50 = ~0.5 µM (L-SOP) [2] to 1.2 µM (L-SOP) |
| Quantified Difference | L-AP4 is 3.8-fold to 9.2-fold more potent than L-SOP at mGluR4 |
| Conditions | Inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing hmGluR4a |
Why This Matters
For researchers requiring maximal receptor activation at low agonist concentrations, especially in tissue or in vivo studies, L-AP4's superior potency translates to a wider experimental window with fewer off-target effects before reaching solubility limits.
- [1] Flor PJ, Lukic S, Rüegg D, Leonhardt T, Knöpfel T, Kuhn R. Molecular cloning, functional expression and pharmacological characterization of the human metabotropic glutamate receptor type 4. Neuropharmacology. 1995 Feb;34(2):149-55. View Source
- [2] Bhatt SA, Brabet I, Rigault D, Courtiol T, Lemasson IA, et al. More than a Metabolite: An Evaluation of the Potential Role of L-serine-O-phosphate as the Endogenous Agonist for the Group III Metabotropic Glutamate Receptors. Neuropharmacology. 2012. View Source
